molecular formula C19H19N3O2S B11371315 2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11371315
M. Wt: 353.4 g/mol
InChI Key: CHEFKUMCMFMIKB-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a thiadiazole ring, a phenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Formation of the Acetamide Linkage: The final step involves the reaction of the thiadiazole derivative with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole ring and phenoxy group are crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both the thiadiazole ring and the phenoxy group, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H19N3O2S/c1-12-4-6-15(7-5-12)18-21-19(25-22-18)20-17(23)11-24-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,21,22,23)

InChI Key

CHEFKUMCMFMIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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